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molecular formula C9H10F3NO B8546822 2-Methoxymethyl-5-trifluoromethylphenylamine

2-Methoxymethyl-5-trifluoromethylphenylamine

Cat. No. B8546822
M. Wt: 205.18 g/mol
InChI Key: FIYPXTHWOKMYME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COCc1ccc(C(F)(F)F)cc1[N+](=O)[O-]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:19][OH:20].[CH3:1][O:2][CH2:3][c:4]1[c:5]([N+:14]([O-:15])=[O:16])[cH:6][c:7]([C:10]([F:11])([F:12])[F:13])[cH:8][cH:9]1.[H:17][H:18]>>[CH3:1][O:2][CH2:3][c:4]1[c:5]([NH2:14])[cH:6][c:7]([C:10]([F:11])([F:12])[F:13])[cH:8][cH:9]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
COCc1ccc(C(F)(F)F)cc1[N+](=O)[O-]
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COCc1ccc(C(F)(F)F)cc1[N+](=O)[O-]
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[H][H]

Outcomes

Product
Name
Type
product
Smiles
COCc1ccc(C(F)(F)F)cc1N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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